(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride
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Overview
Description
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is a chemical compound with the molecular formula C7H8ClNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride typically involves the chlorination of 6-methylpyridin-3-ylmethanol. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 6-methylpyridin-3-ylmethanol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Chloro-6-methylpyridine-3-carboxaldehyde or 2-Chloro-6-methylpyridine-3-carboxylic acid.
Reduction: 6-Methylpyridin-3-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The chlorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, depending on the reaction conditions and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
6-Methylpyridin-3-ylmethanol: Lacks the chlorine atom, affecting its substitution reactions.
2-Chloro-3-hydroxypyridine: Similar structure but with different substitution patterns, leading to distinct chemical properties.
Uniqueness
(2-Chloro-6-methylpyridin-3-yl)methanol;hydrochloride is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-5-2-3-6(4-10)7(8)9-5;/h2-3,10H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLUKZCDXVBNSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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